
Nevanimibe hydrochloride
概要
説明
この化合物は、副腎皮質癌や先天性副腎過形成など、様々な副腎関連疾患の治療に可能性を示しています .
製造方法
ネバニミブ塩酸塩の合成には、コア構造の調製から始まり、特定の官能基の導入まで、複数のステップが含まれます。合成経路と反応条件は、最終生成物の高収率と高純度を確保するように設計されています。 工業的な製造方法は、一般的に、効率を最大化し、コストを最小限に抑えるために、最適化された反応条件を用いた大規模合成が用いられます .
準備方法
The synthesis of nevanimibe hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic routes and reaction conditions are designed to ensure high yield and purity of the final product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
化学反応の分析
ネバニミブ塩酸塩は、以下のような様々な化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて、水素の付加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を用いて、ある官能基を別の官能基に置き換えることを伴います。
これらの反応で用いられる一般的な試薬と条件には、ジクロロメタンやエタノールなどの溶媒、パラジウムカーボンなどの触媒が含まれます。 これらの反応で生成される主な生成物は、用いられる特定の条件と試薬によって異なります .
科学的研究の応用
Nevanimibe Hydrochloride: Applications in Scientific Research
This compound, also known as ATR-101, is an orally administered, adrenal-specific acyl-CoA: cholesterol acyltransferase-1 (ACAT1) inhibitor . It functions by inhibiting adrenal steroidogenesis through a reduction in cholesteryl esters, which are essential for steroid synthesis . Nevanimibe is being developed for the treatment of classic congenital adrenal hyperplasia (CAH) and endogenous Cushing's syndrome (CS), both of which involve an overactive adrenal cortex and excess steroid production .
Scientific Research Applications
Nevanimibe's primary application lies in treating adrenal diseases by reducing adrenal steroid production . Its applications are focused on conditions characterized by excessive steroid production, such as CAH and adrenocortical carcinoma (ACC) .
Congenital Adrenal Hyperplasia (CAH):
- Mechanism of Action: In CAH, nevanimibe reduces the levels of 17-hydroxyprogesterone (17-OHP), a key biomarker for monitoring androgen excess . By inhibiting ACAT1, nevanimibe suppresses steroid production across all pathways, improving hyperandrogenemia control .
- Clinical Studies: A Phase 2 study demonstrated that nevanimibe decreased 17-OHP levels within two weeks of treatment in adults with classic CAH . Specifically, the study included CAH subjects with baseline 17-OHP levels at least four times the upper limit of normal (ULN) . While only two subjects met the primary endpoint of achieving 17-OHP levels ≤2x ULN, 5 others experienced significant decreases in 17-OHP, ranging from 27% to 72% .
- Ongoing Research: A Phase 2b study (NCT03669549) is underway to evaluate the efficacy and safety of nevanimibe over a longer period, involving adult patients with classic CAH in Europe, Israel, and Brazil . This study includes patients with elevated 17-OHP and those requiring supraphysiologic doses of glucocorticoids .
Adrenocortical Carcinoma (ACC):
- Sterol O-Acyltransferase 1 (SOAT1) Inhibition: Nevanimibe acts as an adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor .
- Clinical Studies: A Phase 1 study assessed the safety and pharmacokinetics of nevanimibe in adults with metastatic ACC .
- Potential for Adrenocortical Cancer Treatment: this compound induces cell apoptosis and has potential applications in adrenocortical cancer treatment .
Data Table: this compound
Notable Research Findings
- Efficacy in CAH: Nevanimibe has demonstrated the ability to decrease 17-OHP levels, a key marker of androgen excess, within two weeks of treatment . This suggests its potential as an add-on therapy to reduce androgen excess and allow for lower glucocorticoid doses in CAH patients .
- ACAT1 Inhibition: Nevanimibe is a selective ACAT1 inhibitor, which reduces adrenal steroidogenesis by decreasing cholesteryl esters, the substrate required for steroid synthesis .
- Adrenocortical Cell Apoptosis: this compound induces cell apoptosis and has the potential for adrenocortical cancer .
Safety and Tolerability
- Common Side Effects: The most common side effects observed in clinical trials were gastrointestinal issues .
- Adverse Events: One subject discontinued a study early due to a related serious adverse event .
- Dose-Related Trends: No dose-related trends in adverse events were observed .
Ongoing and Future Research
- Phase 2b Study (NCT03669549): This study is further evaluating the efficacy and safety of nevanimibe in treating classic CAH patients over an extended period . The primary efficacy endpoint is the proportion of patients who achieve a reduction of 17-OHP to ≤ 2x ULN .
- Further Evaluation Needed: Larger studies of longer duration are necessary to fully evaluate nevanimibe's efficacy as an add-on therapy for CAH .
作用機序
ネバニミブ塩酸塩は、コレステロールのエステル化に関与する酵素であるステロールO-アシル転移酵素1を選択的に阻害することで効果を発揮します。この阻害は、コレステロールエステル化の減少につながり、それが様々な細胞プロセスに影響を与えます。 これに関与する分子標的と経路には、コレステロール代謝の調節と副腎皮質細胞におけるアポトーシスの誘導が含まれます .
類似の化合物との比較
ネバニミブ塩酸塩は、ステロールO-アシル転移酵素1を選択的に阻害するという点でユニークです。類似の化合物には、以下のようなものがあります。
ATR-101: 同様の特性と応用を持つもう1つのステロールO-アシル転移酵素1阻害剤。
PD-132301: 同様の作用機序を持つ関連化合物ですが、化学構造が異なります。
これらの化合物と比較して、ネバニミブ塩酸塩は、ステロールO-アシル転移酵素1の阻害において、より高い選択性と効力を示しており、今後の研究開発のための有望な候補となっています .
類似化合物との比較
Nevanimibe hydrochloride is unique in its selective inhibition of sterol O-acyltransferase 1. Similar compounds include:
ATR-101: Another sterol O-acyltransferase 1 inhibitor with similar properties and applications.
PD-132301: A related compound with a similar mechanism of action but different chemical structure.
Compared to these compounds, this compound has shown higher selectivity and potency in inhibiting sterol O-acyltransferase 1, making it a promising candidate for further research and development .
生物活性
Nevanimibe hydrochloride, also known as ATR-101, is a novel therapeutic compound primarily recognized for its role as an inhibitor of sterol O-acyltransferase 1 (ACAT1). This enzyme plays a crucial role in the esterification of free cholesterol to cholesteryl esters, which are stored in adrenal cortex cells. By inhibiting ACAT1, nevanimibe disrupts cholesterol homeostasis and adrenal steroidogenesis, making it a candidate for treating conditions such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma.
This compound's primary mechanism involves the inhibition of ACAT1, leading to decreased cholesterol esterification. This results in increased free cholesterol levels within adrenal cells, which can induce apoptosis at higher concentrations. The compound's biological activity is characterized by:
- Inhibition of Steroidogenesis : By reducing cholesteryl esters, nevanimibe inhibits the production of adrenal steroids across all pathways (mineralocorticoid, glucocorticoid, and androgens) .
- Induction of Apoptosis : At elevated concentrations, nevanimibe has been shown to trigger apoptosis in adrenocortical carcinoma cells .
- Reduction of Hormonal Levels : Clinical studies indicate that nevanimibe effectively decreases levels of 17-hydroxyprogesterone (17-OHP), a biomarker for androgen excess in CAH patients .
Phase 2 Study Overview
A multicenter, single-blind Phase 2 study evaluated the efficacy and safety of nevanimibe in patients with uncontrolled classic CAH. Key details include:
- Participants : 10 adults with baseline 17-OHP levels ≥4× the upper limit of normal (ULN).
- Dosage : Participants received escalating doses of nevanimibe (125 to 1000 mg twice daily) over two weeks, followed by a placebo washout period .
- Outcomes :
Summary of Findings
Study Parameter | Results |
---|---|
Number of Participants | 10 |
Duration | 2 weeks treatment + placebo washout |
Primary Endpoint | Reduction in 17-OHP levels |
Efficacy | 2 patients achieved primary endpoint; others showed significant reductions |
Common Side Effects | Gastrointestinal issues (30%) |
Future Directions
Nevanimibe is currently being investigated for various applications beyond CAH, including potential treatments for adrenocortical carcinoma. A Phase 2b trial is underway to assess its long-term efficacy and safety in larger cohorts across multiple sites . This study aims to evaluate the ability of nevanimibe to reduce glucocorticoid dosing while managing androgen excess effectively.
特性
IUPAC Name |
1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O.ClH/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6;/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOOGTHIDFZUNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158389 | |
Record name | PD 132301-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133825-81-7 | |
Record name | Urea, N-[2,6-bis(1-methylethyl)phenyl]-N′-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133825-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nevanimibe hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 132301-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEVANIMIBE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK694ZFS57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。